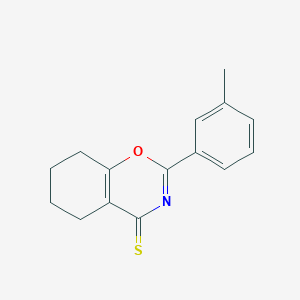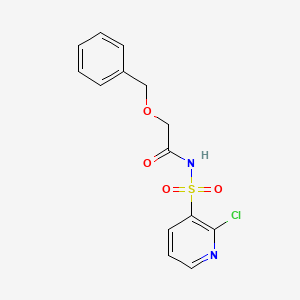
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that is used in scientific research. JAK3 is an enzyme that plays a crucial role in the signaling pathways of cytokines, which are important regulators of the immune system. CP-690,550 has been shown to have potential in the treatment of autoimmune diseases and organ transplantation.
Wirkmechanismus
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of cytokines. By inhibiting JAK3, N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide can block the production of cytokines that are involved in the immune response, thereby reducing inflammation and preventing damage to tissues and organs.
Biochemische Und Physiologische Effekte
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide has been shown to have a number of biochemical and physiological effects. It can reduce inflammation in tissues and organs, prevent damage to cells, and regulate the immune response. It has also been shown to have a positive effect on bone density and can reduce the risk of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide in lab experiments is its specificity for JAK3, which allows for targeted inhibition of cytokine signaling pathways. However, its potency and selectivity can also be a limitation, as it may interfere with other signaling pathways and have off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide. One area of interest is the development of new JAK3 inhibitors with improved potency and selectivity. Another area of research is the investigation of N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide in combination with other drugs for the treatment of autoimmune diseases and organ transplantation. Additionally, further studies are needed to fully understand the long-term effects of N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide on the immune system and other physiological processes.
Synthesemethoden
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in organ transplantation to prevent rejection.
Eigenschaften
IUPAC Name |
N-(2-chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-14-12(7-4-8-16-14)22(19,20)17-13(18)10-21-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZURPZQFQIUVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloropyridin-3-yl)sulfonyl-2-phenylmethoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

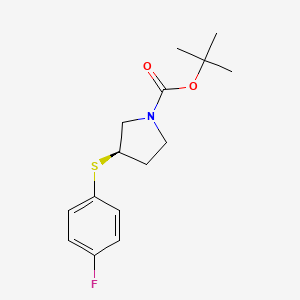
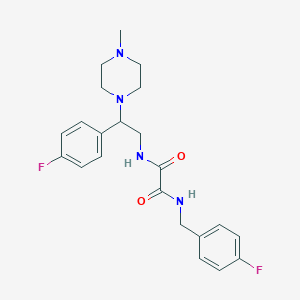
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide](/img/structure/B2469031.png)
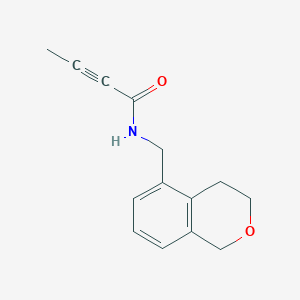
![3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2469036.png)
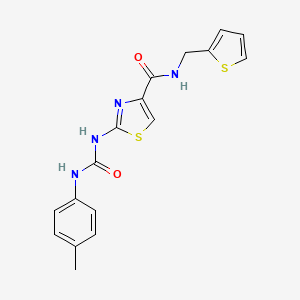
![2-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2469039.png)
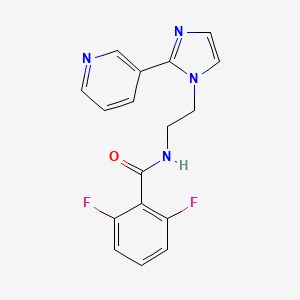
![Methyl 2-(benzo[d]thiazole-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469042.png)
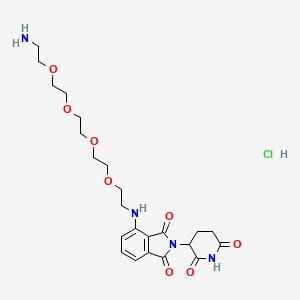
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2469044.png)
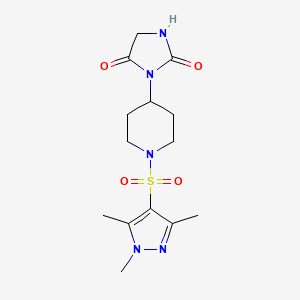
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2469049.png)
